REACTION_CXSMILES
|
N[C@H](C(O)=O)COC[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].C[N+](C)(C)C[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O[N:31]1C(=O)CCC1=O)(C)=O.CN1CCOCC1>C(O)(=O)C>[CH2:22]1[CH2:23][CH2:24][CH:19]([NH:31][CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:20][CH2:21]1 |f:1.2|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](COCC1=CC=CC=C1)C(=O)O
|
Name
|
methanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](CC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C)ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue re-evaporated twice with DMF (250 ml each)
|
Type
|
CUSTOM
|
Details
|
the reaction to slightly basic conditions during this period of time
|
Type
|
CUSTOM
|
Details
|
the solvents removed by evaporation
|
Type
|
CUSTOM
|
Details
|
leaving an oily residue which
|
Type
|
CUSTOM
|
Details
|
was partitioned between 5% HOAc and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once more with EtOAc
|
Type
|
WASH
|
Details
|
the combined EtOAc solution washed twice with small volumes of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to approximately 300 ml (1/3 of original volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)NC2CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |